Decahydropyrimido[1,2-a]azepine
Overview
Description
Decahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C9H18N2. It is a saturated compound, meaning all the carbon-carbon bonds are single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydropyrimido[1,2-a]azepine can be synthesized through several methods. One efficient and highly stereoselective synthesis involves a two-component coupling reaction, followed by nitrone formation and a 1,3-dipolar cycloaddition to obtain an azabicyclic intermediate. This intermediate is then converted into the corresponding epoxide derivative. The crucial step involves the reductive cleavage of the N–O bond, followed by an intramolecular 7-endo-tet cyclization, leading to the formation of the seven-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Decahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
Decahydropyrimido[1,2-a]azepine has several scientific research applications:
Organic Synthesis: It is used as a catalyst, a complexing ligand, and a non-nucleophilic base in various organic reactions.
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of glycosidases, which are enzymes involved in various biological processes.
Biological Research: Its unique structure makes it a valuable tool for studying enzyme mechanisms and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of decahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decahydropyrimido[1,2-a]azepine include:
- Pyrrolo[1,2-a]azepine
- Pyrido[1,2-a]azepine
- Pyrido[1,2-a]azonine
- Indolizidine
Uniqueness
This compound is unique due to its saturated bicyclic structure, which imparts specific chemical and biological properties. Its ability to act as a non-nucleophilic base and a complexing ligand sets it apart from other similar compounds .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENYVRYDPMMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCCN2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396254 | |
Record name | decahydropyrimido[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-48-4 | |
Record name | decahydropyrimido[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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